Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine
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Overview
Description
Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine is a chemical compound with the molecular formula C13H17N3O3 It is known for its unique structure, which includes a piperidine ring, a nitro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(piperidin-1-yl)benzaldehyde with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification processes.
Chemical Reactions Analysis
Types of Reactions
Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes by affecting enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-nitro-4-(piperidin-1-yl)benzaldehyde: A precursor in the synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine.
Methoxyamine: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Overview
Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a nitro group, and a methoxy group, which are crucial for its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H17N3O3
- Molecular Weight : 263.29 g/mol
- IUPAC Name : N-methoxy-1-(5-nitro-2-piperidin-1-ylphenyl)methanimine
- Canonical SMILES : CON=CC1=C(C=CC(=C1)N+[O-])N2CCCCC2
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that participate in redox reactions, influencing cellular signaling pathways.
- Piperidine Ring : This moiety enhances the compound's ability to bind to specific receptors, potentially affecting neurotransmitter systems.
- Methoxy Group Influence : The methoxy group can alter the lipophilicity and bioavailability of the compound, facilitating better penetration into biological membranes.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. It may modulate dopamine and serotonin pathways, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against pathogenic bacteria.
- Method : Disc diffusion method was used to assess the inhibition zones.
- Results : Significant inhibition was observed against S. aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
-
Anticancer Activity Assessment :
- Objective : To determine cytotoxic effects on cancer cell lines.
- Method : MTT assay was employed to measure cell viability.
- Results : The compound reduced viability by 50% at concentrations of 10 µM in lung cancer cells after 48 hours.
-
Neuroprotective Study :
- Objective : To investigate effects on neuronal survival in oxidative stress conditions.
- Method : Neuronal cultures were exposed to oxidative stress with and without the compound.
- Results : Pre-treatment with this compound significantly reduced cell death compared to controls.
Summary Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus | [Research Study 1] |
Anticancer | Cytotoxic effects on lung cancer | [Research Study 2] |
Neuroprotective | Reduced oxidative stress-induced death | [Research Study 3] |
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-methoxy-1-(3-nitro-4-piperidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C13H17N3O3/c1-19-14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
JFCSVIRLGLRRKD-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.